molecular formula C27H22FN3O6S B15140879 PI3K/mTOR Inhibitor-4

PI3K/mTOR Inhibitor-4

Cat. No.: B15140879
M. Wt: 535.5 g/mol
InChI Key: MVOGBVAVCQDEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K/mTOR Inhibitor-4 is a potent, ATP-competitive small-molecule inhibitor designed to simultaneously target both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . This dual-targeting mechanism is of significant research value as it enables a more complete suppression of the frequently dysregulated PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is hyperactive in a wide spectrum of human cancers . By inhibiting class I PI3K isoforms and the kinase activity of both mTOR complex 1 (mTORC1) and mTORC2, this inhibitor effectively blocks the downstream signaling cascade, leading to reduced phosphorylation of key effectors like AKT (at Ser473) and 4E-BP1, ultimately arresting cancer cell proliferation and inducing apoptosis in preclinical models . The compound is particularly useful for investigating tumor types with known pathway alterations, such as PIK3CA mutations, PTEN loss, or AKT overexpression . Its application in research helps elucidate mechanisms of drug resistance, explore synthetic lethal combinations, and validate the therapeutic potential of concurrent PI3K and mTOR inhibition as a strategy to overcome the limited efficacy often observed with agents targeting only a single node in this pathway . This product is intended for research purposes in laboratory studies only.

Properties

Molecular Formula

C27H22FN3O6S

Molecular Weight

535.5 g/mol

IUPAC Name

4-fluoro-N-[2-methoxy-5-[4-(4-methoxyphenyl)-3-oxo-1,4-benzoxazin-6-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C27H22FN3O6S/c1-35-21-8-6-20(7-9-21)31-24-14-17(3-12-25(24)37-16-26(31)32)18-13-23(27(36-2)29-15-18)30-38(33,34)22-10-4-19(28)5-11-22/h3-15,30H,16H2,1-2H3

InChI Key

MVOGBVAVCQDEHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)COC3=C2C=C(C=C3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/mTOR Inhibitor-4 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . The starting materials are often commercially available compounds such as isopropyl malonate and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product are maintained.

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Potency and Selectivity

Table 1: Key Inhibitors and Their IC50/Ki Values

Compound PI3Kα (nM) PI3Kδ (nM) PI3Kγ (nM) mTOR (nM) Key Features
PI3K/mTOR Inhibitor-4 0.63 9.2 22 13.85 Pan-class I, oral bioavailability
PQR309 8.6 7.8 8.2 23.4 Brain-penetrant, clinical candidate
PKI-402 120 N/A N/A 151 Early-stage dual inhibitor
PQR514 2.2 (Ki) N/A N/A 32.7 (Ki) Difluoromethyl moiety enhances PI3K affinity
PI3K/mTOR Inhibitor-12 0.06 N/A N/A 3.12 High selectivity, low hepatotoxicity
mTOR Inhibitor-3 N/A N/A N/A 1.5 (Ki) mTOR-specific, no PI3K activity

Key Observations:

  • Potency : this compound exhibits superior PI3Kα inhibition (0.63 nM) compared to PKI-402 (120 nM) and PQR309 (8.6 nM) but is less potent than PI3K/mTOR Inhibitor-12 (0.06 nM) . Its mTOR activity (13.85 nM) is stronger than PKI-402 (151 nM) but weaker than mTOR Inhibitor-3 (1.5 nM) .
  • Selectivity : Unlike mTOR-specific inhibitors (e.g., mTOR Inhibitor-3), this compound broadly targets all class I PI3K isoforms, which may increase efficacy in tumors lacking PIK3CA mutations but raise toxicity concerns .

Structural and Mechanistic Insights

  • Dual Targeting : Dual inhibitors like this compound exploit the structural homology between PI3K and mTOR catalytic sites to block both pathways simultaneously, preventing compensatory signaling .
  • Chemical Optimization: PQR514 incorporates a difluoromethyl-pyrimidine group, enhancing PI3K binding affinity (Ki = 2.2 nM for PI3Kα) compared to CF3-substituted analogs .

Preclinical and Clinical Relevance

  • PQR309 : Advanced to clinical trials due to brain penetrance and balanced PI3K/mTOR inhibition (IC50s ~8–23 nM), showing promise in oncology .
  • PI3K/mTOR Inhibitor-12 : Demonstrates exceptional PI3Kα potency (0.06 nM) and reduced hepatotoxicity, suggesting a favorable therapeutic window .

Q & A

Q. What is the molecular mechanism of action of PI3K/mTOR Inhibitor-4, and how does its target selectivity impact experimental design?

this compound is a pan-class I PI3K/mTOR inhibitor with enzymatic IC50 values of 0.63 nM (PI3Kα), 22 nM (PI3Kγ), 9.2 nM (PI3Kδ), and 13.85 nM (mTOR) . Its dual inhibition disrupts downstream signaling pathways (e.g., Akt activation), leading to cell cycle arrest and apoptosis. Researchers must validate target engagement using kinase activity assays (e.g., ELISA-based phospho-Akt/mTORC1 substrate analysis) and select cell lines with PI3K/mTOR pathway dependency (e.g., MDA-MB-231 for breast cancer studies) . Dose-response curves should account for differential IC50 values across targets to avoid off-pathway effects.

Q. What are the critical considerations for designing in vitro experiments with this compound?

Key factors include:

  • Cell line selection : Prioritize models with PTEN loss or PI3Kα mutations (e.g., PIK3CA-mutant cell lines) to maximize sensitivity .
  • Treatment duration : Due to its oral bioavailability and metabolic stability, long-term exposure (≥72 hours) may be required to observe apoptosis or autophagy .
  • Combination with serum-free conditions : Serum deprivation can amplify PI3K/mTOR pathway dependency, enhancing inhibitor efficacy in viability assays .

Q. How can researchers address contradictory data regarding this compound’s efficacy across cancer models?

Discrepancies may arise from variations in PI3K isoform expression (e.g., PI3Kδ in hematological cancers vs. PI3Kα in solid tumors). Mitigation strategies include:

  • Isoform-specific siRNA knockdown : Confirm target contribution to observed effects .
  • Pharmacodynamic biomarkers : Measure phosphorylated ribosomal protein S6 (p-S6) for mTOR inhibition or p-Akt (Ser473) for PI3K inhibition to correlate activity with response .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate resistance mechanisms to this compound?

Resistance may involve feedback activation of ERK or RTK pathways. Methodologies include:

  • Reverse-phase protein arrays (RPPA) : Profile global signaling changes post-treatment to identify compensatory pathways .
  • CRISPR screens : Target candidate genes (e.g., MAPK/ERK nodes) to validate their role in resistance .
  • Co-treatment with MEK inhibitors : Assess synergy in resistant cell lines to counteract adaptive survival signals .

Q. How can the oral bioavailability of this compound be leveraged in preclinical in vivo studies?

  • Dosing regimens : Optimize based on pharmacokinetic studies (e.g., 10–30 mg/kg oral administration in xenograft models) to maintain plasma concentrations above IC50 thresholds .
  • Tumor microenvironment (TME) analysis : Use IHC to evaluate pathway suppression (p-S6 reduction) and apoptosis (cleaved caspase-3) in harvested tumors .
  • Combination with immunotherapy : Test efficacy in immunocompetent models, as mTOR inhibition may enhance T-cell infiltration .

Q. What strategies can resolve off-target effects when this compound is used at high concentrations?

  • Kinase profiling assays : Screen against unrelated kinases (e.g., ATM, GLS1) to exclude off-target activity .
  • Rescue experiments : Overexpress constitutively active Akt/mTOR mutants to confirm on-target effects .
  • Structural modeling : Compare inhibitor binding to mTOR vs. PI3Kα using crystallography data (e.g., 4JSV for mTOR) to refine specificity .

Methodological Notes

  • Data validation : Use orthogonal assays (e.g., Western blotting for p-Akt and flow cytometry for apoptosis) to confirm mechanistic findings .
  • In vivo metabolic stability : Monitor liver enzyme activity (CYP450) in animal models to assess potential drug-drug interactions .

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